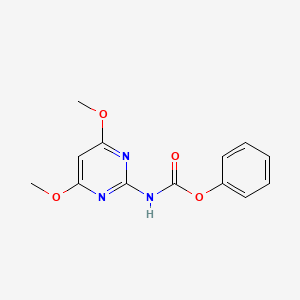

4,6-Dimetoxi-2-(fenoxicarbonil)aminopirimidina

Descripción general

Descripción

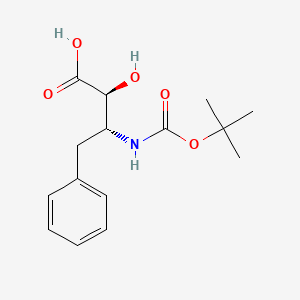

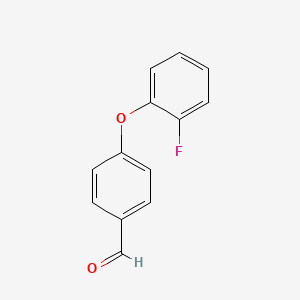

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in various fields, including agriculture and pharmaceuticals. It is an intermediate in the synthesis of antitumor drugs and has been used in the creation of small molecular inhibitors for anti-tumor treatments . The compound has also been explored for its herbicidal activities, although preliminary bioassays indicated no significant herbicidal activities at certain concentrations .

Synthesis Analysis

The synthesis of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate involves multiple steps, starting from basic chemical precursors such as 6-chloropyrimidine-4-amine. The process includes acylation and nucleophilic substitution reactions. The structures of the intermediates and the final product are typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Another related compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, was synthesized through a reaction involving 2-methanesulfonyl-4,6-dimethoxy pyrimidine, showcasing the versatility of dimethoxypyrimidin-2-yl derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing details such as crystal systems, space groups, and bond angles. For instance, the structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate was found to have a monoclinic space group with specific bond angles and dihedrals, indicating a boat-like conformation . These structural analyses are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives has been explored in various contexts. For example, the synthesis of formamide derivatives using a dimethoxypyrimidin-2-yl moiety as a starting material has been reported, although the resulting compounds showed no herbicidal activity . Additionally, the reactivity of dimethoxypyrimidin-2-yl derivatives in the synthesis of fluorescent labeling reagents for carboxylic acids has been investigated, demonstrating the compound's potential in analytical chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate and its derivatives are influenced by their molecular structures. For instance, the crystal and molecular structures of methoxyphenyl-N-pyridinylcarbamates, which are structurally related, have been studied to understand their conformational behavior and hydrogen bonding patterns . These properties are essential for predicting the behavior of these compounds in various environments and for their potential applications in drug design and agricultural chemicals.

Aplicaciones Científicas De Investigación

Síntesis de herbicidas de sulfonilurea

Este compuesto sirve como intermedio en la síntesis de herbicidas de sulfonilurea . Estos herbicidas son conocidos por su alta eficacia a bajas tasas de aplicación y se utilizan para controlar una amplia gama de malezas en los cultivos. El papel de 4,6-Dimetoxi-2-(fenoxicarbonil)aminopirimidina en este proceso es crucial ya que contribuye a la formación del agente herbicida activo.

Investigación en Ciencias de la Vida

El compuesto se utiliza en diversas aplicaciones de investigación en ciencias de la vida, particularmente en el estudio de procesos celulares y bioquímica . Sus propiedades pueden aplicarse para investigar la inhibición enzimática, la síntesis de proteínas y la expresión genética, proporcionando información sobre mecanismos biológicos fundamentales.

Síntesis orgánica

En química orgánica, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas complejas . Sus sitios reactivos lo convierten en un reactivo versátil para la construcción de anillos de pirimidina, que son una estructura común en muchos compuestos orgánicos, incluidos los productos farmacéuticos.

Pruebas ambientales

This compound se utiliza en pruebas ambientales como compuesto estándar o de referencia . Ayuda en la calibración de instrumentos y garantiza la precisión de los análisis ambientales, como los estudios de contaminación del suelo o del agua.

Investigación de materiales avanzados

La estructura única del compuesto permite su uso en el desarrollo de materiales avanzados . Los investigadores pueden explorar su incorporación a polímeros o recubrimientos, lo que podría conducir a nuevos materiales con propiedades mejoradas, como mayor durabilidad o resistencia química.

Estudios farmacológicos

Como producto químico de investigación, tiene aplicaciones potenciales en estudios farmacológicos . Podría utilizarse para sintetizar nuevos candidatos a fármacos o para estudiar la farmacocinética y las vías metabólicas de los compuestos basados en pirimidina.

Investigación agrícola

En agricultura, el compuesto se utiliza para desarrollar nuevos agroquímicos . Su papel en la síntesis de herbicidas puede ampliarse para estudiar sus efectos sobre el rendimiento de los cultivos, la resistencia a las plagas y la salud general de las plantas.

Propósitos educativos

Por último, this compound se utiliza con fines educativos en instituciones académicas . Sirve como un ejemplo práctico para enseñar técnicas de síntesis orgánica, métodos analíticos y la aplicación de la química en sistemas biológicos.

Safety and Hazards

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESPVSMSORHLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888694 | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

89392-03-0 | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89392-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089392030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate in the synthesis of herbicides?

A1: Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate serves as a crucial building block in synthesizing certain herbicides, specifically sulfonylurea herbicides. [, , ] It acts as a reactant that introduces the 4,6-dimethoxypyrimidine ring, a common structural feature in this class of herbicides.

Q2: Can you elaborate on the specific reactions where Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is utilized in herbicide synthesis?

A2: Certainly. In the synthesis of sulfosulfuron, this compound reacts with 2-ethylsulfonylimidazopyridine-3-sulfonamide in the final step. [] Similarly, in the production of halosulfuron-methyl, it reacts with 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate. [] Both reactions result in the formation of the final sulfonylurea herbicide molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)